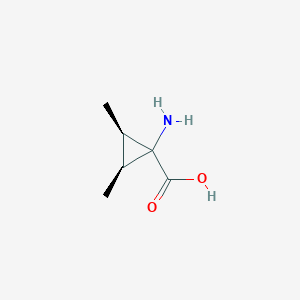
(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with significant interest in various scientific fields. This compound is notable for its unique structural features, which include a cyclopropane ring substituted with amino and carboxylic acid functional groups. The stereochemistry of the compound, denoted by (2R,3S), indicates the specific three-dimensional arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations One common method includes the use of diazo compounds and transition metal catalysts to form the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of renewable feedstocks can be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of activating agents like carbodiimides.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, which can have different functional groups such as nitro, hydroxyl, or amide groups, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.
作用機序
The mechanism by which (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
類似化合物との比較
Similar Compounds
(2R,3S)-isocitric acid: A structural isomer with similar stereochemistry but different functional groups.
(2R,3S)-trans-coutaric acid: Another compound with a similar cyclopropane ring structure but different substituents.
Uniqueness
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
116498-02-3 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4+,6? |
InChIキー |
OWYKWRBYBBHPFS-WBMBKJJNSA-N |
SMILES |
CC1C(C1(C(=O)O)N)C |
異性体SMILES |
C[C@@H]1[C@@H](C1(C(=O)O)N)C |
正規SMILES |
CC1C(C1(C(=O)O)N)C |
同義語 |
Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl-, (1alpha,2beta,3beta)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















